4-Chloro-1,1,1-trifluoro-3,3-dimethylbutane

Description

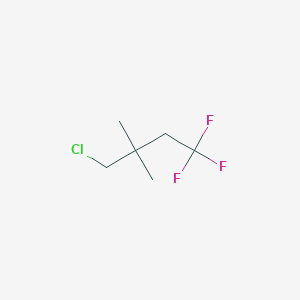

4-Chloro-1,1,1-trifluoro-3,3-dimethylbutane is a halogenated alkane characterized by a chloro substituent at position 4, three fluorine atoms at position 1, and two methyl groups at position 2. For instance, brominated analogs like 4-bromo-1,1,1-trifluoro-3,3-dimethylbutane (CAS 948007-45-2, molecular formula C₆H₁₀BrF₃) share similar branching and halogen placement . Such compounds are typically used as intermediates in organic synthesis, fluorinated polymer production, or pharmaceutical manufacturing due to their stability and reactivity.

Properties

IUPAC Name |

4-chloro-1,1,1-trifluoro-3,3-dimethylbutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClF3/c1-5(2,4-7)3-6(8,9)10/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHMXJWWARZJPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(F)(F)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,1,1-trifluoro-3,3-dimethylbutane typically involves halogenation reactions. One common method is the chlorination of 1,1,1-trifluoro-3,3-dimethylbutane using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The use of advanced separation techniques, such as distillation and chromatography, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,1,1-trifluoro-3,3-dimethylbutane can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products

Substitution: Formation of 4-hydroxy-1,1,1-trifluoro-3,3-dimethylbutane.

Elimination: Formation of 1,1,1-trifluoro-3,3-dimethylbutene.

Oxidation: Formation of 4-chloro-1,1,1-trifluoro-3,3-dimethylbutanone or 4-chloro-1,1,1-trifluoro-3,3-dimethylbutanoic acid.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 4-Chloro-1,1,1-trifluoro-3,3-dimethylbutane:

Chemical Structure and Specifications

this compound has the CAS number 1809896-28-3 . It has a chemical structure as shown in the search result .

Related Compounds

Several related compounds exist, including:

- 1-Chloro-3,3-dimethylbutane

- 4-Chloro-3,3-dimethylbut-1-ene

- Trifluoroacetic acid, a precursor to fluorinated compounds

Potential applications

- Organic Synthesis: Trifluoroacetic acid (TFA), which is structurally related (containing a trifluoromethyl group), is a reagent used in organic synthesis due to its volatility, solubility in organic solvents, and strength as an acid . It's used to remove protecting groups in organic chemistry and peptide synthesis .

- Liquid Chromatography: At low concentrations, TFA can be used as an ion-pairing agent in HPLC for organic compounds, particularly peptides and small proteins .

- NMR Spectroscopy: TFA can be a solvent for NMR spectroscopy for materials stable in acid .

- Mass Spectrometry: TFA can be used as a calibrant in mass spectrometry .

- Production of Trifluoroacetate Salts: TFA is used to produce trifluoroacetate salts .

- Antibacterial activity: The presence of a chlorine atom can enhance the antibacterial properties of a compound .

Safety and Hazards

Mechanism of Action

The mechanism of action of 4-Chloro-1,1,1-trifluoro-3,3-dimethylbutane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with various substrates. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane (CAS 948007-45-2):

- Molecular Formula : C₆H₁₀BrF₃ vs. C₆H₁₀ClF₃ (target compound).

- Properties : Bromine’s larger atomic radius and polarizability compared to chlorine likely result in higher boiling points and slower reaction kinetics in nucleophilic substitutions. The brominated analog’s molecular weight is 219.05 g/mol , whereas the chlorinated variant would be lighter (~182.6 g/mol).

- Applications : Brominated analogs are often used in flame retardants or crosslinking agents, while chlorinated derivatives may prioritize electrophilic reactivity in synthesis.

4-Bromo-1,1,1-trifluoro-2-methylbutane (CAS 114386-65-1):

Functional Group Variants

4-Chloro-1,1-dimethoxybutane (CAS 29882-07-3):

- Key Difference : Replaces trifluoromethyl and methyl groups with dimethoxy functionalities.

- Reactivity : The acetal group enhances stability under acidic conditions, making it useful in protecting aldehyde intermediates in pharmaceuticals . In contrast, the target compound’s fluorine atoms increase electronegativity, favoring elimination or halogen-exchange reactions.

4-Chloro-1,2-butadiene (CH₂=CH-CH₂Cl):

- Structure : An allylic chloride with conjugated double bonds, enabling diverse addition reactions (e.g., electrophilic halogenation) .

- Synthesis : Prepared via HCl addition to vinylacetylene, yielding 28% pure product after distillation . This contrasts with the likely free-radical halogenation or fluorination steps required for the target compound.

Comparative Data Table

Research Findings and Reactivity Insights

- Synthetic Pathways : Brominated analogs are synthesized via nucleophilic substitution or free-radical halogenation , while chlorinated alkenes like 4-chloro-1,2-butadiene are produced via HCl addition to alkynes . The target compound may require similar methods with fluorine-specific reagents.

- Conformational Stability : Evidence from 4-chloro-1,2-butadiene shows that steric and electronic effects (e.g., chlorine’s electronegativity) influence rotational isomerism and reaction selectivity . The trifluoromethyl group in the target compound would further enhance rigidity and electron-withdrawing effects.

- Thermal Behavior : Fluorinated compounds generally exhibit lower boiling points than their brominated counterparts due to weaker van der Waals forces. For example, 4-chloro-1,2-butadiene boils at 87°C , while brominated analogs (e.g., C₆H₁₀BrF₃) likely exceed 100°C.

Biological Activity

4-Chloro-1,1,1-trifluoro-3,3-dimethylbutane (CAS No. 1809896-28-3) is an organofluorine compound known for its unique chemical structure and potential biological applications. This article presents a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential therapeutic uses.

This compound is characterized by the following properties:

- Molecular Formula : C6H10ClF3

- Molecular Weight : 196.59 g/mol

- Structure : The compound features a trifluoromethyl group and a chlorine substituent on a branched alkane backbone.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular components.

Toxicological Studies

Research has indicated that compounds similar to this compound exhibit significant toxicity profiles. A study assessing the acute toxicity of halogenated hydrocarbons found that such compounds can induce central nervous system effects and cardiac sensitization at elevated concentrations .

Enzyme Interaction Studies

This compound has been investigated for its role in enzyme mechanism studies. Similar compounds have been shown to act as inhibitors or modulators in various enzymatic reactions due to their electrophilic nature . This property may provide insights into developing enzyme inhibitors for pharmaceutical applications.

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of cytochrome P450 enzymes by halogenated hydrocarbons demonstrated that this compound could potentially alter drug metabolism pathways. The presence of the trifluoromethyl group was crucial in modulating enzyme activity .

Case Study 2: Toxicological Profile

In a comprehensive toxicological assessment conducted by the EPA, the compound was evaluated for its acute exposure limits and potential chronic effects. The findings highlighted significant risks associated with inhalation exposure, necessitating careful handling protocols in laboratory settings .

Pharmaceutical Development

Due to its unique chemical properties and biological activity profile, this compound is being explored as a scaffold for developing new pharmaceuticals targeting specific enzymes or pathways involved in diseases such as cancer or metabolic disorders.

Agrochemical Use

Its efficacy as an active ingredient in agrochemicals is also under investigation. The compound's ability to interact with biological systems makes it a candidate for developing herbicides or pesticides with targeted action mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-Chloro-1,1,1-trifluoro-3,3-dimethylbutane, and how can reaction conditions be optimized for yield?

- Methodological Answer :

Nucleophilic substitution : Replace a hydroxyl or halide group in a precursor with trifluoromethyl or chloro groups under catalytic conditions.

Fluorination : Use sulfur tetrafluoride (SF₄) or DAST (diethylaminosulfur trifluoride) to introduce trifluoromethyl groups.

- Optimization :

- Monitor reaction kinetics via GC-MS () to track intermediates.

- Purify via fractional distillation or preparative HPLC ().

- Purity Validation : Characterize using and to confirm substituent positions ().

Q. Which analytical techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : Use - and -NMR to resolve methyl, chloro, and trifluoromethyl groups ().

- IR Spectroscopy : Identify C-Cl (550–850 cm) and C-F (1000–1400 cm) stretches.

- Chromatography :

- GC-MS : Detect impurities and confirm molecular ion peaks ().

- Elemental Analysis : Quantify C, H, Cl, and F content ().

Advanced Research Questions

Q. How does steric hindrance from the 3,3-dimethyl group influence the compound’s reactivity in substitution reactions?

- Methodological Answer :

- Experimental Design :

Perform kinetic studies under varying temperatures and solvents (e.g., polar aprotic vs. non-polar).

Compare reaction rates with/without dimethyl groups using analogues (e.g., ).

- Data Analysis :

- Use Hammett plots to correlate substituent effects with activation energy.

- Computational modeling (DFT) can predict transition states and steric interactions ().

Q. What strategies mitigate decomposition during long-term storage of halogenated alkanes like this compound?

- Methodological Answer :

- Stability Testing :

Store samples in amber vials under inert gas (N₂/Ar) at -20°C ().

Monitor degradation via periodic GC-MS and NMR over 6–12 months.

- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit autoxidation ().

Q. How can computational chemistry predict environmental persistence or toxicity of this compound?

- Methodological Answer :

- In Silico Tools :

Use EPI Suite or TEST software to estimate biodegradability and toxicity ().

Perform molecular docking studies to assess interactions with biological targets ().

- Validation : Cross-reference predictions with experimental ecotoxicity assays (e.g., algae or Daphnia magna tests).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.